molecular formula C21H22N4O5S B15284032 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15284032
M. Wt: 442.5 g/mol
InChI Key: MRLAHRQINWSHIH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the desired triazolothiadiazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Chemical Reactions Analysis

3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and structural configuration, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4O5S/c1-26-14-7-6-12(8-15(14)27-2)9-18-22-23-21-25(18)24-20(31-21)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-8,10-11H,9H2,1-5H3

InChI Key

MRLAHRQINWSHIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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